1-Methylcyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23230. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

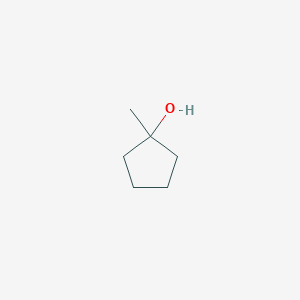

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKWRXVKWGUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163295 | |

| Record name | 1-Methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-03-9 | |

| Record name | 1-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN9EJN64M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanol is a cyclic tertiary alcohol with a variety of applications in chemical synthesis and as a potential building block in the development of novel chemical entities.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation science, and safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and illustrative diagrams to clarify key concepts.

Chemical Identity and Structure

This compound, also known as 1-hydroxy-1-methylcyclopentane, is a white crystalline solid at room temperature.[2][3] Its chemical structure consists of a five-membered cyclopentane ring substituted with a methyl group and a hydroxyl group on the same carbon atom.

-

Chemical Formula: C₆H₁₂O[3]

-

Molecular Weight: 100.16 g/mol [4]

-

CAS Number: 1462-03-9[5]

-

InChI Key: CAKWRXVKWGUISE-UHFFFAOYSA-N[6]

-

Canonical SMILES: CC1(CCCC1)O[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 31-37 °C (87.8-98.6 °F) | [2][5][6][7][8][9][10] |

| Boiling Point | 135-136 °C (275-277 °F) at 760 mmHg | [2][5][6][7][8][9][10] |

| Density | 0.904 g/mL at 25 °C | [2][6][7][8][9][10] |

| Flash Point | 40-41 °C (104-105.8 °F) (closed cup) | [5][7][9][11] |

| Water Solubility | Slightly soluble (1.627 x 10⁴ mg/L at 25°C, estimated) | [2][3] |

| pKa | 15.38 ± 0.20 (Predicted) | [3][6][10] |

| LogP (o/w) | 1.135 - 1.3114 | [2][5] |

| Refractive Index | 1.43855 - 1.443 (at 40 °C) | [5][12] |

| Vapor Pressure | 3.03 mmHg at 25 °C | [2][5][6][8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slower, about 1-2 °C per minute, near the expected melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

-

Boiling Point Determination (Thiele Tube Method)

The boiling point provides information about the volatility of a liquid.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heat source (e.g., Bunsen burner), mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

-

Density Measurement (Pycnometer Method)

Density is a measure of mass per unit volume.

-

Apparatus: Pycnometer (a specific gravity bottle of a known volume), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound (in its liquid state), ensuring no air bubbles are present, and the mass is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and its mass is recorded.

-

The density of this compound is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: Closed-cup flash point tester (e.g., Pensky-Martens apparatus).

-

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The temperature at which a flash is observed inside the cup is recorded as the flash point.[14][15]

-

Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in water.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method.[16][17]

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture due to its limited water solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[18][19]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, constant temperature shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC).

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (previously saturated with each other).

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][20]

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of liquid this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is maintained at a constant value (e.g., 40 °C) using the water bath.

-

The light source is switched on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[8][9]

-

Vapor Pressure Determination (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a temperature-controlled bath.

-

Procedure:

-

A sample of this compound is placed in the sample container.

-

The apparatus is evacuated to remove air and other gases.

-

The sample is then heated to a specific temperature in the controlled bath.

-

The system is allowed to reach equilibrium, and the pressure exerted by the vapor of the substance is measured by the manometer.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.[21][22]

-

Synthesis

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the Grignard reaction.

Another synthetic route is the hydration of 1-methylcyclopentene.[13][23]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[1][14] It is used in the preparation of various compounds, including inhibitors of dipeptidyl peptidase IV and methylxanthine analogs.[10][24] Its well-defined structure and reactivity make it a useful model compound for studying reaction mechanisms and structure-activity relationships in drug discovery.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[9][21] It may be harmful if swallowed and can cause serious eye damage.[6] It is essential to use personal protective equipment, such as safety goggles and gloves, and to work in a well-ventilated area. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this compound in their work. A thorough understanding of these fundamental properties is critical for advancing research and development efforts that involve this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. westlab.com [westlab.com]

- 7. phillysim.org [phillysim.org]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. Virtual Labs [mp-amrt.vlabs.ac.in]

- 10. scribd.com [scribd.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 15. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. consilab.de [consilab.de]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. LogP / LogD shake-flask method [protocols.io]

1-Methylcyclopentanol mechanism of formation in geochemical processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanol, a saturated monocyclic tertiary alcohol, has been identified as a component of sedimentary organic matter and crude oil. Its presence in these geological materials points to formation through diagenetic alteration of biogenic precursors. This technical guide provides an in-depth exploration of the proposed geochemical mechanisms for the formation of this compound, with a focus on the degradation and rearrangement of cyclic monoterpenes. Experimental evidence from laboratory simulations and analysis of geological samples is presented to elucidate the biotic and abiotic pathways that contribute to its genesis. This document is intended to serve as a comprehensive resource for researchers in geochemistry, natural product chemistry, and petroleum exploration, as well as for professionals in drug development seeking to understand the natural sources and synthesis of complex organic molecules.

Introduction

This compound (C₆H₁₂O) is a cyclic alcohol that, while synthetically accessible, also occurs naturally as a result of geochemical processes. Its discovery in petroleum and sedimentary deposits has prompted investigations into its origins, with evidence pointing towards the diagenetic transformation of abundant biogenic precursors, primarily C10 monoterpenes. Understanding the formation mechanisms of such compounds is crucial for their use as biomarkers in petroleum exploration and for elucidating the complex chemical transformations that organic matter undergoes during burial and maturation.

This guide details the proposed pathways for the formation of this compound in geochemical settings, summarizing key experimental findings and analytical methodologies.

Precursor Molecules: The Role of Monoterpenes

The most likely precursors to this compound in the geosphere are cyclic monoterpenes, which are widely produced by terrestrial plants. Among the vast array of monoterpenes, bicyclic compounds such as α-pinene and β-pinene, and monocyclic terpenes like limonene, are considered primary candidates due to their global abundance and chemical reactivity.

Table 1: Key Monoterpene Precursors and Their Structures

| Precursor Molecule | Chemical Formula | Structure | Natural Sources |

| α-Pinene | C₁₀H₁₆ |

| Coniferous trees (pine, fir), rosemary, eucalyptus |

| β-Pinene | C₁₀H₁₆ |

| Coniferous trees, cumin, hops |

| Limonene | C₁₀H₁₆ |

| Citrus fruits, mint, pine |

Geochemical Formation Mechanisms

The transformation of C10 monoterpenes into the C6 compound this compound involves a series of reactions that can be broadly categorized as either abiotic or biotic. These processes often involve initial oxidation followed by skeletal rearrangement.

Abiotic Pathways: Acid-Catalyzed Rearrangements

During burial and diagenesis, sedimentary organic matter is subjected to increasing temperatures and pressures, and can interact with acidic clay minerals. These conditions can facilitate acid-catalyzed rearrangements of terpenes and their derivatives. A key intermediate in the proposed abiotic pathway is α-pinene oxide .

The acid-catalyzed opening of the epoxide ring in α-pinene oxide generates a carbocation intermediate. This reactive species can then undergo a cascade of rearrangements, including ring contraction of the six-membered ring to a more stable five-membered cyclopentane ring system.

Caption: Proposed abiotic pathway for this compound formation.

Studies involving the reaction of α-pinene oxide with Lewis acids like zinc bromide have demonstrated the formation of 2,2,3-trimethyl-3-cyclopentene derivatives, supporting the plausibility of this ring contraction mechanism. Subsequent hydration of a methylcyclopentene intermediate would yield this compound.

Biotic Pathways: Microbial Degradation

Microorganisms play a critical role in the degradation and transformation of organic matter in sediments. Numerous bacteria and fungi are known to metabolize terpenes as a carbon source. These microbial pathways often involve initial enzymatic oxidation of the terpene molecule.

For instance, the microbial degradation of α-pinene can proceed via α-pinene oxide, leading to a variety of acyclic and cyclic products. While direct evidence for the microbial production of this compound is still emerging, the formation of various cyclic alcohols from terpene degradation by microorganisms is well-documented. It is hypothesized that specific enzymatic machinery could catalyze the necessary skeletal rearrangement from a six-membered to a five-membered ring.

Caption: Generalized biotic pathway for this compound formation.

The presence of naphthenic acids, which include a wide variety of cyclopentane and cyclohexane carboxylic acids, in crude oils is strong evidence for the extensive microbial alteration of petroleum hydrocarbons. It is plausible that this compound is an intermediate or a byproduct of these complex microbial degradation pathways.

Experimental Evidence and Analytical Protocols

The study of geochemical reaction mechanisms relies on a combination of laboratory simulation experiments and the analysis of natural samples.

Simulated Diagenesis Experiments

To investigate the abiotic formation of this compound, researchers conduct simulation experiments under controlled laboratory conditions that mimic natural diagenetic environments.

Experimental Protocol: Acid-Catalyzed Rearrangement of α-Pinene Oxide

-

Reactants: α-Pinene oxide (1 mmol) is dissolved in an inert solvent (e.g., dichloromethane, 10 mL).

-

Catalyst: A Lewis acid catalyst (e.g., zinc bromide, 0.1 mmol) or a Brønsted acid supported on a solid matrix (e.g., acid-activated montmorillonite clay, 100 mg) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-100 °C) for a specified duration (e.g., 1-24 hours). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Work-up: The reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution). The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various rearrangement products. Authentic standards are used for confirmation of product identity and for calibration.

Caption: Workflow for simulated diagenesis of α-pinene oxide.

Analysis of Geological Samples

The identification and quantification of this compound in geological samples such as crude oil and sedimentary rock extracts provide direct evidence for its natural formation.

Experimental Protocol: Analysis of Cyclic Alcohols in Bitumen

-

Extraction: A crushed sedimentary rock sample (e.g., 100 g) is subjected to Soxhlet extraction with a mixture of dichloromethane and methanol (9:1 v/v) for 72 hours to obtain the bitumen (total soluble organic matter).

-

Fractionation: The bitumen is fractionated by column chromatography on silica gel. Elution with solvents of increasing polarity separates the extract into aliphatic, aromatic, and polar (NSO) fractions. The polar fraction contains the alcohols.

-

Derivatization: The polar fraction is derivatized to enhance the volatility and chromatographic properties of the alcohols. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analysis: The derivatized polar fraction is analyzed by GC-MS. The mass spectrum of this compound-TMS ether is used for identification, and quantification is performed using an internal standard (e.g., a deuterated analog).

Table 2: Quantitative Data from a Hypothetical Geochemical Study

| Sample Type | Precursor Analyzed | Product Analyzed | Concentration/Yield | Analytical Method |

| Simulated Diagenesis | α-Pinene Oxide | This compound | 2.5% yield | GC-MS |

| Crude Oil (Sample A) | - | This compound | 15 ppm | GC-MS |

| Sediment Extract (Sample B) | - | This compound | 5 ng/g rock | GC-MS |

Note: The data in this table are illustrative and intended to represent the types of quantitative results obtained in geochemical studies.

Conclusions and Future Directions

The formation of this compound in geochemical settings is a complex process resulting from the diagenetic alteration of cyclic monoterpenes. Both abiotic, acid-catalyzed rearrangements and biotic, microbial degradation pathways are plausible mechanisms. The rearrangement of α-pinene oxide to a cyclopentane skeleton represents a key proposed step in the abiotic pathway. While direct evidence for specific microbial pathways leading to this compound is still under investigation, the well-established role of microorganisms in the formation of naphthenic acids in petroleum strongly supports a biotic contribution.

Future research should focus on:

-

Isotopic labeling studies to definitively trace the transformation of specific terpene precursors to this compound in both simulated and natural systems.

-

Isolation and characterization of microbial consortia from petroleum reservoirs and organic-rich sediments that are capable of mediating the necessary skeletal rearrangements.

-

Quantitative analysis of this compound and related cyclopentane derivatives in a wider range of geological samples to better understand their distribution and utility as geochemical markers.

A deeper understanding of these formation mechanisms will not only enhance our knowledge of petroleum geochemistry but also provide insights into novel biocatalytic and synthetic pathways for the production of valuable cyclic compounds.

Spectroscopic Analysis of 1-Methylcyclopentanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methylcyclopentanol, a tertiary alcohol with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to aid in the characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₂O, MW: 100.16 g/mol ) is a cyclic alcohol whose structure gives rise to a distinct spectroscopic signature.[1][2][3] This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Logical Relationship of Spectroscopic Analysis

References

Quantum Chemical Blueprint of 1-Methylcyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and vibrational properties of 1-Methylcyclopentanol, derived from quantum chemical calculations. The following sections detail the outcomes of computational analyses, including conformational analysis, optimized molecular geometry, and vibrational frequency assignments, offering valuable insights for applications in molecular modeling, spectroscopy, and drug design.

Core Computational Data

The structural parameters and vibrational frequencies of this compound have been determined through rigorous computational methodologies. These quantitative results are summarized in the tables below, providing a foundational dataset for further research and analysis.

Conformational Analysis

Conformational analysis of this compound reveals the presence of multiple conformers arising from the puckering of the cyclopentane ring and the orientation of the hydroxyl group. The primary conformations are typically designated based on the envelope or twist forms of the five-membered ring. Quantum chemical calculations are employed to determine the relative stabilities of these conformers.

A key study involving molecular mechanics calculations has been instrumental in understanding the conformational landscape of this compound and its derivatives. This analysis is crucial for determining the most probable structures at equilibrium and their contributions to the overall properties of the molecule.

Optimized Molecular Geometry

The equilibrium geometry of the most stable conformer of this compound has been determined using Density Functional Theory (DFT) calculations. The following tables present the key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| C1 - C2 | 1.542 |

| C1 - C5 | 1.542 |

| C1 - C6 | 1.538 |

| C1 - O | 1.435 |

| O - H | 0.965 |

| C2 - C3 | 1.548 |

| C3 - C4 | 1.548 |

| C4 - C5 | 1.548 |

Table 2: Selected Optimized Bond Angles of this compound

| Atoms | Angle (°) |

| O - C1 - C6 | 108.5 |

| O - C1 - C2 | 110.2 |

| C6 - C1 - C2 | 112.1 |

| C2 - C1 - C5 | 103.8 |

| C1 - C2 - C3 | 105.1 |

| C2 - C3 - C4 | 105.1 |

| C3 - C4 - C5 | 105.1 |

| C4 - C5 - C1 | 105.1 |

| C1 - O - H | 108.9 |

Table 3: Selected Optimized Dihedral Angles of this compound

| Atoms | Angle (°) |

| C5 - C1 - C2 - C3 | 24.5 |

| C1 - C2 - C3 - C4 | -39.5 |

| C2 - C3 - C4 - C5 | 39.5 |

| C3 - C4 - C5 - C1 | -24.5 |

| C4 - C5 - C1 - C2 | 0.0 |

| O - C1 - C2 - C3 | -96.7 |

| C6 - C1 - C2 - C3 | 141.2 |

Vibrational Frequencies

A vibrational analysis of this compound has been performed based on experimental IR and Raman spectra, aided by quantum chemical calculations.[1] The calculated harmonic frequencies are often scaled to better match experimental observations. The table below lists some of the key calculated vibrational frequencies and their assignments.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3630 | O-H Stretch |

| 2965 - 2870 | C-H Stretch (asymmetric and symmetric) |

| 1470 - 1450 | CH₂ Scissoring |

| 1380 | CH₃ Symmetric Bend |

| 1150 | C-O Stretch |

| 1050 | C-C Stretch |

| 950 | Ring Puckering |

Methodologies and Protocols

The data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the quantum chemical analysis of this compound is outlined below.

Computational Workflow

A standard computational approach for analyzing the structure and properties of a molecule like this compound involves several key steps:

-

Initial Structure Generation : A 3D model of the molecule is built.

-

Conformational Search : A systematic or stochastic search is performed to identify low-energy conformers. This is often done using molecular mechanics methods.

-

Geometry Optimization : Each conformer is then optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to find the minimum energy structure.

-

Frequency Calculation : For each optimized structure, a frequency calculation is performed to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Data Analysis : The optimized geometric parameters and calculated vibrational frequencies are then compared with available experimental data for validation.

References

Navigating the Solubility Landscape of 1-Methylcyclopentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, presents a unique combination of a polar hydroxyl group and a nonpolar cyclic hydrocarbon structure.[1] This amphiphilic nature governs its solubility in various organic solvents, a critical parameter in its application as a reagent, solvent, and intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2][3][4] Understanding its solubility profile is paramount for process design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing the theoretical principles governing its behavior, qualitative solubility in different solvent classes, and standardized experimental protocols for its determination.

Theoretical Framework of Solubility

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline. The key structural features of this compound influencing its solubility are:

-

Hydroxyl (-OH) Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar and protic solvents.

-

Cyclopentyl Ring and Methyl Group: These hydrocarbon moieties are nonpolar and contribute to van der Waals forces (specifically, London dispersion forces). These interactions are more significant with nonpolar solvents.

The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl structure determines the extent of solubility in a given solvent.

Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Highly Soluble | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The relatively small nonpolar portion of the solute does not significantly hinder dissolution. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions between the polar hydroxyl group of this compound and the carbonyl or nitrile group of the solvent are the primary driving force for dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The overall polarity is reasonably well-matched. |

| Halogenated | Chloroform, Dichloromethane | Soluble (Slightly to Moderate) | While dipole-dipole interactions are possible, the primary interactions are weaker London dispersion forces. Some sources indicate slight solubility in chloroform.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar cyclopentyl ring of this compound interacts favorably with the aromatic ring of the solvent via London dispersion forces. The polar hydroxyl group limits miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar hydroxyl group and the nonpolar solvent leads to weak solute-solvent interactions compared to the strong hydrogen bonding between this compound molecules. |

Experimental Protocols for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following section outlines a general methodology for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.

Materials and Equipment

-

This compound (solute) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker incubator

-

Calibrated thermometers

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or orbital shaker

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)

-

Volumetric flasks and pipettes for standard preparation

General Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodological Steps

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. For many systems, 24 to 72 hours is adequate.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved micro-droplets of the solute.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the calibration standards and the diluted sample using a suitable analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID), which is well-suited for volatile organic compounds.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

-

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the public domain, a strong predictive understanding can be derived from its molecular structure. The presence of a polar hydroxyl group and a nonpolar cyclic alkyl structure suggests high solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent becomes less polar. For researchers and professionals requiring precise solubility data for their applications, the experimental protocols outlined in this guide provide a robust framework for its accurate determination. Such empirical data is invaluable for the effective use of this compound in chemical synthesis and formulation.

References

Unraveling the Thermal Degradation of 1-Methylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-methylcyclopentanol. Due to a lack of direct experimental studies on this specific molecule, this guide extrapolates from the well-established principles of tertiary alcohol chemistry and available data on analogous compounds to predict its thermal degradation behavior. The subsequent decomposition of its primary product, 1-methylcyclopentene, is detailed based on existing literature. This document serves as a critical resource for professionals requiring an understanding of the thermal stability and potential degradation products of this compound in various applications, including chemical synthesis and drug development.

Predicted Primary Thermal Decomposition of this compound

As a tertiary alcohol, the principal thermal decomposition pathway for this compound is anticipated to be an E1 (unimolecular elimination) reaction, proceeding through dehydration to yield isomeric alkenes. This process involves the formation of a relatively stable tertiary carbocation intermediate.

The primary products expected from the thermal decomposition of this compound are 1-methylcyclopentene and methylenecyclopentane. According to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, 1-methylcyclopentene, is predicted to be the major product. Methylenecyclopentane, the less substituted alkene, would be the minor product. The formation of these products is contingent on the proton abstracted from a carbon adjacent to the carbocation.

It is important to note that while thermal decomposition can occur, this dehydration is often acid-catalyzed.[1] In the absence of a catalyst, higher temperatures are required to effect the elimination of water.

Secondary Decomposition: Thermal Degradation of 1-Methylcyclopentene

The primary decomposition product, 1-methylcyclopentene, is itself subject to thermal decomposition at elevated temperatures. A study conducted in the gas phase over a temperature range of 470-512°C indicates that the decomposition of 1-methylcyclopentene follows first-order kinetics.[2] The primary pathways for its degradation are believed to involve complex radical and molecular reactions, including dehydrogenation and ring-opening.[2]

Quantitative Data for 1-Methylcyclopentene Decomposition

The following table summarizes the Arrhenius parameters for the unimolecular decomposition of 1-methylcyclopentene.[2]

| Parameter | Value | Units |

| Pre-exponential Factor (A) | 2.64 x 10¹³ | s⁻¹ |

| Activation Energy (Ea) | 60.0 | kcal/mol |

Products of 1-Methylcyclopentene Decomposition

The pyrolysis of 1-methylcyclopentene results in a variety of hydrocarbon products. The major and minor products identified in the early stages of the reaction are presented in the table below.[2]

| Product Category | Product Name |

| Major Products | Hydrogen (H₂) |

| Methylcyclopentadiene Isomers | |

| Minor Products | Methane (CH₄) |

| Ethene (C₂H₄) | |

| Cyclopentene (C₅H₈) | |

| Cyclopentadiene (C₅H₆) | |

| 3-Methylcyclopentene | |

| 2-Methylpropene |

Experimental Protocols

While specific experimental protocols for the thermal decomposition of this compound are not available in the literature, methodologies for studying similar reactions are well-established.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental in assessing the thermal stability of a compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would reveal the temperature range at which the dehydration (mass loss) occurs.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the enthalpy of the decomposition reaction.

A typical experimental setup would involve heating a small sample of this compound in an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) to observe the thermal events.

Gas-Phase Pyrolysis Studies

To investigate the decomposition pathways and product distribution, gas-phase pyrolysis coupled with a suitable analytical technique is employed.

-

Static Pyrolysis System: A known pressure of this compound vapor is introduced into a heated, inert reaction vessel (typically quartz) for a specific residence time. The reaction products are then collected and analyzed.[2]

-

Flow Reactor: The reactant is carried by an inert gas through a heated tube (reactor). This setup allows for better control of reaction time and temperature.

-

Shock Tube: This technique is used to study reactions at very high temperatures and short reaction times. A shock wave rapidly heats the reactant gas, initiating decomposition.[3][4][5][6]

Product Analysis: The products from these experiments are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of the various components in the product mixture.[6]

Visualization of Decomposition Pathways

The following diagrams illustrate the predicted and known thermal decomposition pathways.

References

- 1. Solved Consider acid catalyzed dehydration of | Chegg.com [chegg.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shock tube study on the thermal decomposition of n-butanol. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Historical Review of 1-Methylcyclopentanol: Synthesis, Reactions, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, has been a subject of study in organic chemistry for over a century. Its simple cyclic structure has made it a valuable model compound for investigating reaction mechanisms and stereochemistry in alicyclic systems. Historically, its synthesis and reactions have been intertwined with the development of fundamental organic reactions, most notably the Grignard reaction. This technical guide provides a comprehensive historical literature review of this compound, detailing its initial synthesis, key reactions, and physical properties, with a focus on experimental methodologies and quantitative data.

Historical Perspective: The First Synthesis

The first documented synthesis of this compound was reported in 1902 by the Russian chemists N.D. Zelinsky and S. Namjetkin. Their work, published in the Berichte der Deutschen Chemischen Gesellschaft, marked a significant step in the exploration of cyclic compounds.

Synthesis of this compound: A Historical Overview

The primary and most historically significant method for the synthesis of this compound is the Grignard reaction, a cornerstone of organic chemistry discovered by Victor Grignard in 1900.[1] This reaction involves the nucleophilic addition of a methylmagnesium halide to cyclopentanone.

The Grignard Reaction

The Grignard synthesis of this compound proceeds via the reaction of a methyl Grignard reagent (typically methylmagnesium bromide or iodide) with cyclopentanone. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound.[2]

Experimental Protocol: Grignard Synthesis of this compound (Early 20th Century Method)

This protocol is based on the principles of early Grignard reactions.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Cyclopentanone

-

Dilute sulfuric acid

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a portion of anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted to form methylmagnesium iodide.

-

Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

-

Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to hydrolyze the magnesium alkoxide and dissolve the magnesium salts. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

Purification: The crude this compound is purified by fractional distillation.

Quantitative Data from Historical Synthesis

| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Reference |

| Cyclopentanone, Methyl Iodide | Magnesium, Diethyl Ether, H₂SO₄ (for workup) | Not specified in detail in available abstracts | This compound | Not specified in available abstracts | (Zelinsky & Namjetkin, 1902) |

Diagram of the Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Key Chemical Reactions of this compound

Dehydration to Alkenes

A historically significant reaction of this compound is its acid-catalyzed dehydration to form alkenes. As a tertiary alcohol, it readily undergoes elimination via an E1 mechanism. The major product of this reaction is the more substituted and thermodynamically stable alkene, 1-methylcyclopentene, in accordance with Zaitsev's rule. A minor product, methylenecyclopentane, is also formed.

Experimental Protocol: Dehydration of this compound (Historical Method)

Materials:

-

This compound

-

Anhydrous oxalic acid or a catalytic amount of concentrated sulfuric acid

-

Apparatus for distillation

Procedure:

-

This compound is mixed with a dehydrating agent, such as anhydrous oxalic acid or a small amount of concentrated sulfuric acid, in a distillation flask.

-

The mixture is gently heated.

-

The alkene products, being more volatile than the starting alcohol, distill over as they are formed.

-

The collected distillate, a mixture of 1-methylcyclopentene and methylenecyclopentane, can be washed with a dilute sodium carbonate solution to remove any acidic impurities, washed with water, and then dried over a suitable drying agent like anhydrous calcium chloride.

-

Further purification can be achieved by redistillation.

Quantitative Data for Dehydration

| Dehydrating Agent | Reaction Temperature | Major Product | Minor Product | Yield | Reference |

| Anhydrous Oxalic Acid | Heating | 1-Methylcyclopentene | Methylenecyclopentane | Not specified | Historical texts |

| Sulfuric Acid (catalytic) | Heating | 1-Methylcyclopentene | Methylenecyclopentane | Not specified | [3] |

Diagram of the Dehydration Reaction Pathway

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Oxidation Resistance

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for oxidation to a carbonyl compound without cleavage of carbon-carbon bonds. Strong oxidizing agents under harsh conditions can lead to the cleavage of the cyclopentane ring.

Physical Properties of this compound

The physical properties of this compound were determined by various researchers throughout the 20th century.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | - |

| Molecular Weight | 100.16 g/mol | - |

| Melting Point | 36-37 °C | |

| Boiling Point | 135-136 °C | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index | 1.443 | [4] |

Applications in Synthesis

Historically, this compound has served as a key intermediate in the synthesis of more complex molecules. Its ability to undergo dehydration to 1-methylcyclopentene provides a route to various other functionalized cyclopentane derivatives. While specific historical applications in drug development are not extensively documented in readily available literature, its structural motif is present in various natural products and synthetic compounds.

Conclusion

The study of this compound provides a valuable window into the history of organic chemistry. Its synthesis, particularly through the then-nascent Grignard reaction, and its characteristic reactions like dehydration, have served as practical examples for fundamental chemical principles for over a century. The quantitative data and experimental protocols, established by early pioneers and refined over the years, continue to be relevant for researchers and professionals in the chemical sciences. This historical review underscores the enduring importance of this simple cyclic alcohol in the landscape of organic synthesis and mechanistic studies.

References

1-Methylcyclopentanol: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, is a valuable and versatile precursor in the field of organic synthesis.[1] Its unique cyclic structure and the presence of a reactive hydroxyl group make it a crucial building block for the synthesis of a wide array of organic molecules, ranging from simple alkenes to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its practical utility for professionals in research and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. Key data points are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | White crystalline low melting solid or colorless liquid | [1][3] |

| Boiling Point | 135-136 °C | [1][2] |

| Melting Point | 36-37 °C | [1][3] |

| Density | 0.904 g/mL at 25 °C | [1][2] |

| Flash Point | 41 °C (105.8 °F) | [2] |

| Solubility | Slightly soluble in water | [1] |

| ¹H NMR (CDCl₃) | Peaks corresponding to methyl, methylene, and hydroxyl protons. | [4][5] |

| ¹³C NMR (CDCl₃) | Signals for the quaternary, methylene, and methyl carbons. | [4] |

| IR Spectrum (Vapor) | Characteristic O-H and C-O stretching bands. | [4][6] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction, utilizing cyclopentanone as the starting material and a methylmagnesium halide as the Grignard reagent.[7]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated (indicated by cloudiness and gentle reflux). Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.[8]

-

Workup and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.[8]

Key Reactions of this compound as a Precursor

This compound serves as a starting material for several important transformations in organic synthesis.

Dehydration to 1-Methylcyclopentene

The acid-catalyzed dehydration of this compound is a common method to produce 1-methylcyclopentene, a valuable intermediate in its own right.[9] The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Fractional distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a fractional distillation apparatus, place this compound.[9]

-

Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[9]

-

Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (boiling point of 1-methylcyclopentene is approximately 106 °C).[9]

-

Collect the distillate, which is primarily 1-methylcyclopentene.

-

Wash the distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The purity of the resulting 1-methylcyclopentene can be assessed by gas chromatography.

| Reaction | Starting Material | Key Reagents/Catalyst | Reaction Temperature | Typical Yield (%) | Reference(s) |

| Dehydration to 1-Methylcyclopentene | This compound | H₂SO₄ or H₃PO₄ | ~150-160 °C | ~80-95% | [9] |

The Ritter Reaction

The Ritter reaction provides a pathway to synthesize N-alkyl amides from nitriles and a carbocation source.[10][11][12] Tertiary alcohols like this compound are excellent substrates for this reaction as they readily form stable tertiary carbocations under acidic conditions.

Experimental Protocol: Ritter Reaction of this compound

Materials:

-

This compound

-

Nitrile (e.g., acetonitrile)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in an excess of the nitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.[13]

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature.[13]

-

Quench the reaction by carefully adding it to a cold, saturated aqueous sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by flash column chromatography.[13]

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[14] The cyclopentyl moiety, often derived from this compound or related structures, can be a key structural feature in these inhibitors, contributing to their binding affinity and pharmacokinetic properties. While specific, detailed synthetic routes starting directly from this compound are proprietary and vary between different patented compounds, the general strategy involves incorporating the 1-methylcyclopentyl group as a substituent on a core heterocyclic scaffold that is crucial for interacting with the active site of the DPP-IV enzyme.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its straightforward preparation via the Grignard reaction and its ability to undergo key transformations such as dehydration and the Ritter reaction make it an important building block for a variety of applications. For researchers and professionals in drug development, understanding the chemistry of this compound opens up avenues for the synthesis of novel carbocyclic structures and pharmacologically active molecules. The detailed protocols and compiled data in this guide serve as a practical resource for the efficient utilization of this versatile compound in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, CAS No. 1462-03-9 - iChemical [ichemical.com]

- 4. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1462-03-9) 1H NMR [m.chemicalbook.com]

- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ritter Reaction [organic-chemistry.org]

- 12. Ritter reaction - Wikipedia [en.wikipedia.org]

- 13. Ritter Reaction | NROChemistry [nrochemistry.com]

- 14. oatext.com [oatext.com]

An In-depth Technical Guide on the Stereoisomers of 1-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the stereochemical nature of 1-methylcyclopentanol. While specific experimental data on the individual enantiomers are not prevalent in publicly accessible literature, this document outlines the theoretical basis for its stereoisomerism, presents physicochemical data for the racemic compound, and details generalized experimental protocols for its synthesis and potential chiral resolution.

Stereochemical Analysis of this compound

This compound (C₆H₁₂O) is a tertiary alcohol with a simple cyclic structure. The key to its stereochemistry lies in the carbon atom at position 1 (C1), which is bonded to four distinct substituent groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A methylene group of the cyclopentane ring (-CH₂-)

-

The remainder of the cyclopentane ring viewed from the other direction

This configuration makes the C1 carbon a stereogenic center (chiral center). Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-methylcyclopentanol and (S)-1-methylcyclopentanol. In an achiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. Their distinguishing characteristic is their equal but opposite effect on plane-polarized light.

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry.

Caption: Logical relationship between racemic this compound and its (R) and (S) enantiomers.

Physicochemical Properties

The data available in the literature typically pertains to the racemic mixture of this compound, as the separation of its enantiomers is not commonly reported. These properties are crucial for handling, formulation, and synthesis protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | White crystalline solid or colorless liquid | [1][2][4] |

| Melting Point | 36-37 °C | [4][5][6] |

| Boiling Point | 135-136 °C at 760 mmHg | [4][5][6] |

| Density | 0.904 g/mL at 25 °C | [4][5][6] |

| Flash Point | 40.56 °C (105.00 °F) TCC | [4] |

| Water Solubility | Slightly soluble | [1][4] |

| IUPAC Name | 1-methylcyclopentan-1-ol | [7] |

| CAS Number | 1462-03-9 | [1][2][3][4] |

Synthesis and Chiral Resolution Protocols

The preparation of enantiomerically pure this compound involves two primary stages: the synthesis of the racemic mixture and its subsequent separation into individual enantiomers (chiral resolution).

A common and effective method for synthesizing this compound is through the Grignard reaction, using cyclopentanone as the starting material and a methyl-containing Grignard reagent.[8][9]

Experimental Protocol: Grignard Reaction

-

Reagent Preparation: Prepare a Grignard reagent (methylmagnesium bromide, CH₃MgBr) by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Slowly add a solution of cyclopentanone in anhydrous ether to the prepared Grignard reagent solution, maintaining a controlled temperature (typically 0-20 °C) with stirring.[9]

-

Quenching: After the reaction is complete, quench the mixture by carefully adding it to a cold aqueous acid solution (e.g., dilute HCl or NH₄Cl solution) to neutralize the magnesium alkoxide intermediate.

-

Extraction and Purification: Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation to yield racemic this compound.

While specific protocols for resolving this compound are not detailed in the surveyed literature, established methods for resolving chiral alcohols can be applied. One of the most classic and reliable methods is the formation and separation of diastereomeric salts.[10][11][12]

Experimental Protocol: Resolution via Diastereomeric Ester Formation

-

Esterification: React the racemic this compound with an enantiomerically pure chiral acid (the resolving agent), such as (R)-(-)-mandelic acid or (+)-camphorsulfonic acid, in the presence of an acid catalyst to form a mixture of diastereomeric esters.[12]

-

Separation: The resulting diastereomers will have different physical properties.[12] Separate them using fractional crystallization or preparative chromatography (e.g., silica gel column chromatography).[13] The success of crystallization depends on finding a solvent system where one diastereomer is significantly less soluble than the other.[10]

-

Hydrolysis: Hydrolyze the separated diastereomeric esters individually (e.g., using aqueous NaOH or LiAlH₄) to cleave the ester bond. This liberates the enantiomerically pure (R)- or (S)-1-methylcyclopentanol and recovers the chiral resolving agent.

-

Purification: Purify the resolved enantiomers using standard techniques like distillation or chromatography. The optical purity of each enantiomer should be confirmed using chiral HPLC or by measuring its specific rotation with a polarimeter.

Caption: Generalized workflow for the chiral resolution of this compound via diastereomeric esters.

Potential Pharmacological Significance

In drug development, the stereochemistry of a molecule is critical. Enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles.[14] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Although no specific pharmacological studies on the individual enantiomers of this compound are available in the searched literature, it is a well-established principle that if this molecule were to be developed as a therapeutic agent or used as a synthetic intermediate for one, the evaluation of each enantiomer's activity and safety profile would be a regulatory and scientific necessity.[14] For example, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1462-03-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1-methyl cyclopentanol, 1462-03-9 [thegoodscentscompany.com]

- 5. This compound [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation of 1-Methylcyclopentanol

Disclaimer: Experimental data on the environmental fate and degradation of 1-Methylcyclopentanol is largely unavailable in public literature. This guide is based on predictive data from the U.S. Environmental Protection Agency's (EPA) EPI Suite™, a widely used quantitative structure-activity relationship (QSAR) model. These predictions are for screening-level assessment and should be interpreted with caution.

This technical guide provides a comprehensive overview of the predicted environmental fate and degradation of this compound (CAS No. 1462-03-9), a cyclic tertiary alcohol. The information herein is intended for researchers, scientists, and professionals in drug development and environmental science to understand the likely behavior of this compound in the environment.

Physicochemical Properties

The environmental partitioning and fate of a chemical are governed by its physical and chemical properties. The following table summarizes key properties of this compound, including both experimental and EPI Suite™ predicted values.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | - |

| Molecular Weight | 100.16 g/mol | - |

| CAS Number | 1462-03-9 | - |

| Melting Point | 36-37 °C | Experimental[1] |

| Boiling Point | 135-136 °C | Experimental[1] |

| Vapor Pressure | 3.03 mmHg at 25 °C | Estimated[2] |

| Water Solubility | 16,270 mg/L at 25 °C | Estimated[2] |

| log Kow (Octanol-Water Partition Coefficient) | 1.14 | EPI Suite™ Predicted |

Environmental Fate and Degradation

The following sections detail the predicted fate of this compound in various environmental compartments based on EPI Suite™ modeling.

Atmospheric Fate

In the atmosphere, the primary degradation pathway for organic compounds is through reaction with photochemically produced hydroxyl (OH) radicals.

| Atmospheric Fate Parameter | Predicted Value | Half-life |

| OH Radical Reaction Rate Constant (Kair) | 20.39 x 10⁻¹² cm³/molecule-sec | 0.53 days (12-hr day) |

Based on these predictions, this compound is expected to be relatively short-lived in the atmosphere, with a half-life of approximately half a day.

Aquatic Fate

Once in the aquatic environment, a chemical's fate is determined by processes such as biodegradation, hydrolysis, and volatilization.

| Aquatic Fate Parameter | Predicted Value/Prediction |

| Biodegradation | Readily biodegradable |

| Hydrolysis | Not expected to be significant |

| Volatilization Half-life from River | 2.8 days |

| Volatilization Half-life from Lake | 24.5 days |

This compound is predicted to be readily biodegradable in water. Hydrolysis is not considered a significant degradation pathway for this type of chemical structure. Volatilization from water bodies is predicted to occur, with a faster rate from rivers compared to lakes.

Terrestrial Fate

In soil, the key processes influencing the fate of this compound are biodegradation and mobility.

| Terrestrial Fate Parameter | Predicted Value |

| Soil Adsorption Coefficient (Koc) | 23.1 L/kg |

| Mobility in Soil | Very High |

The low predicted soil adsorption coefficient (Koc) suggests that this compound will not strongly adsorb to soil organic matter and is expected to have very high mobility in soil. This high mobility indicates a potential for leaching into groundwater.

Bioaccumulation Potential